2-Thiophenemethanol

Beschreibung

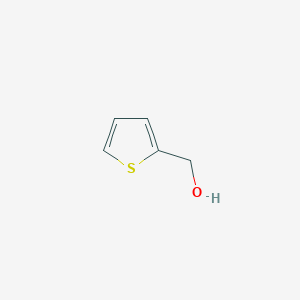

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGMBGIFODUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212979 | |

| Record name | 2-Thienylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Clear colourless to yellow liquid; Savoury roasted aroma with coffee notes | |

| Record name | Thiophene-2-methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Thienylmethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Thiophenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Thienylmethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.205-1.215 (20°) | |

| Record name | 2-Thienylmethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Thiophene-2-methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

636-72-6 | |

| Record name | 2-Thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279633QQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Thiophenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Thiophenemethanol synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanisms of 2-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-thenyl alcohol, is a heterocyclic building block crucial in pharmaceutical and organic synthesis.[1][2] Its structure, featuring a thiophene ring with a hydroxymethyl substituent at the 2-position, makes it a valuable precursor for a wide range of biologically active molecules. It is a component in the synthesis of apoptosis-inducing agents and various antiproliferative compounds.[1] This guide provides a detailed examination of the core synthesis mechanisms for this compound, offering experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

Core Synthesis Mechanisms

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve the reduction of a carbonyl group at the 2-position of the thiophene ring or the introduction of a hydroxymethyl group via organometallic intermediates.

Reduction of 2-Thiophenecarboxaldehyde

One of the most direct and common methods for synthesizing this compound is the reduction of its corresponding aldehyde, 2-thiophenecarboxaldehyde (also known as 2-formylthiophene).[3] This transformation is typically accomplished using standard reducing agents that selectively convert aldehydes to primary alcohols.

Mechanism: The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically by the addition of water or a mild acid during workup, to yield the final product, this compound.

Reaction Pathway:

Figure 1. Reduction of 2-thiophenecarboxaldehyde to this compound.

Quantitative Data Summary:

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Sodium borohydride (NaBH₄) | Ethanol | Room Temp. | 1-3 h | >90 | General knowledge |

| 2-Thiophenecarboxaldehyde | Lithium aluminum hydride (LiAlH₄) | Diethyl ether / THF | 0 to Room Temp. | 1-2 h | >95 | [3] |

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in ethanol (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add water to quench the excess NaBH₄.

-

Workup: Add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the solution to pH ~7.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary.

Synthesis via Organometallic Reagents

This approach involves the formation of a nucleophilic carbon at the 2-position of the thiophene ring, which then reacts with an electrophilic source of the hydroxymethyl group, most commonly formaldehyde. The two primary methods utilize either a Grignard reagent or an organolithium intermediate.

A. Grignard Reaction

Mechanism: The synthesis begins with the preparation of a Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene and magnesium metal. This organometallic species acts as a potent nucleophile, attacking the carbonyl carbon of formaldehyde. The reaction forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed with a dilute aqueous acid to produce this compound.

Reaction Pathway:

Figure 2. Grignard synthesis of this compound.

B. Lithiation Reaction

Mechanism: This method involves the direct deprotonation of thiophene at the 2-position, which is the most acidic site, using a strong base like n-butyllithium (n-BuLi). This generates 2-lithiothiophene in situ. This highly reactive organolithium species then acts as a nucleophile, attacking formaldehyde to form a lithium alkoxide intermediate. Acidic workup protonates the alkoxide to give the final alcohol product.

Reaction Pathway:

Figure 3. Synthesis of this compound via lithiation.

Quantitative Data Summary:

| Method | Thiophene Source | Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grignard | 2-Bromothiophene | Mg | Formaldehyde | Diethyl ether | Reflux, then 0 | Moderate | |

| Lithiation | Thiophene | n-BuLi | Formaldehyde | THF / Hexane | -78 to Room Temp. | Moderate-High |

Experimental Protocol: Synthesis via Lithiation

-

Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add thiophene (1.0 eq) to the cold THF. Then, add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophile Addition: Add a source of dry formaldehyde, such as paraformaldehyde (1.2 eq), to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.

Synthesis of Key Precursors

The availability of starting materials like 2-thiophenecarboxaldehyde and 2-thiophenecarboxylic acid is critical. Below are common synthesis methods for these key precursors.

Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

Mechanism: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species attacks the electron-rich 2-position of the thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields 2-thiophenecarboxaldehyde.

Workflow Diagram:

Figure 4. Vilsmeier-Haack synthesis of 2-thiophenecarboxaldehyde.

Quantitative Data Summary:

| Thiophene | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 0.5 mol | 0.75 mol DMF, 0.15 mol Triphosgene | Chlorobenzene | 0 to 85 | 7 | 72 | |

| 0.5 mol | 1.3 mol DMF, 0.25 mol Triphosgene | Chlorobenzene | 0 to 85 | 7 | 87 | |

| 0.5 mol | 1.5 mol DMF, 0.35 mol Triphosgene | Chlorobenzene | 0 to 85 | 7 | 88 | |

| 1.1 mol | 1.0 mol N-Methylformanilide, 1.0 mol POCl₃ | - | 25 to 35 | 2 | 71-74 |

Synthesis of 2-Thiophenecarboxylic Acid

Mechanism: 2-Thiophenecarboxylic acid is readily prepared by the oxidation of either 2-acetylthiophene or 2-thiophenecarboxaldehyde. A common laboratory and industrial method is the haloform reaction of 2-acetylthiophene, which involves oxidation with sodium hypochlorite (bleach) or sodium hypobromite. The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by a hydroxide base to yield the sodium salt of 2-thiophenecarboxylic acid and a haloform (e.g., chloroform). Acidification of the salt provides the final carboxylic acid product.

Reaction Pathway:

Figure 5. Synthesis of 2-thiophenecarboxylic acid via haloform reaction.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenemethanol, also known as 2-thienylmethanol or thenyl alcohol, is a heterocyclic alcohol featuring a thiophene ring substituted with a hydroxymethyl group. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its thiophene moiety is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs, where it can enhance metabolic stability and binding affinity. An understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of these properties, supported by experimental data and standardized protocols.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆OS | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Melting Point | 0 °C | |

| Boiling Point | 206-207 °C (at 760 mmHg) | [1] |

| Density | 1.205 g/mL at 25 °C | |

| Refractive Index | n20/D 1.562 - 1.568 | [1] |

| Vapor Pressure | 0.02 mmHg |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Soluble | |

| Solubility in Ethanol | Soluble | |

| LogP (Octanol/Water Partition Coefficient) | 0.87 | |

| pKa (Predicted) | 13.89 ± 0.10 |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shifts (ppm) and Intensities | Source(s) |

| ¹H NMR | CDCl₃ (90 MHz) | 7.29-7.22 (m, 2H), 6.99-6.90 (m, 1H), 4.78 (s, 2H), 2.25 (s, 1H, OH) | |

| ¹³C NMR | CDCl₃ (50.18 MHz) | 143.97, 126.70, 125.24, 59.24 |

Other Spectroscopic Data

| Technique | Key Features | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): 114. Key Fragments (m/z): 97, 85, 45, 39. | |

| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. For compounds like this compound with a low melting point, a cooled stage apparatus would be necessary.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined by distillation, a process that also serves to purify liquids.

Methodology:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, a receiving flask, and a thermometer.

-

Place approximately 5 mL of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.

-

Heat the flask gently. As the liquid boils, the vapor will rise and its temperature will be recorded.

-

The boiling point is the stable temperature observed on the thermometer during the distillation of the bulk of the liquid. Record the atmospheric pressure as the boiling point is pressure-dependent.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology:

-

To a test tube containing a small amount (e.g., 25 mg or 0.05 mL) of this compound, add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions.

-

After each addition, the mixture is vigorously shaken.

-

The compound is considered soluble if it completely dissolves to form a homogeneous solution.

-

Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare the sample by dissolving 10-50 mg of this compound in approximately 1 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).

-

Transfer the solution to a clean NMR tube, ensuring no solid particles are present, to a depth of about 6 cm.

-

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are then acquired. The residual non-deuterated solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for spectral calibration.

Infrared (IR) Spectroscopy:

-

For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt (e.g., NaCl) plates to create a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

A background spectrum of the salt plates or the solvent-filled cell is collected first.

-

The sample is then scanned, and the background is automatically subtracted to produce the IR spectrum of the compound.

Mass Spectrometry (MS):

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI).

-

The resulting ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiophenemethanol (CAS No. 636-72-6), a versatile heterocyclic building block crucial in pharmaceutical and organic synthesis. This document details its physicochemical properties, outlines key experimental protocols for its use, and explores its role in the development of novel therapeutic agents.

Core Properties of this compound

This compound, also known as 2-(Hydroxymethyl)thiophene or 2-Thenyl alcohol, is a clear, colorless to light yellow liquid.[1][2] Its unique molecular structure, featuring a thiophene ring with a hydroxymethyl substituent, makes it a valuable intermediate in the synthesis of complex organic molecules.[3][4]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 636-72-6[1] |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 207 °C (at 760 mmHg) |

| Melting Point | 0 °C |

| Density | 1.205 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.564 |

| Flash Point | 110 °C (230 °F) - closed cup |

| Water Solubility | 40 g/L at 20 °C |

| LogP | 0.87 - 0.9 |

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal starting material and intermediate in the synthesis of various biologically active compounds. Its thiophene moiety is a recognized "privileged structure" in medicinal chemistry, acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.

Key application areas include:

-

Pharmaceutical Development : It is instrumental in designing novel pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.

-

Apoptosis-Inducing Agents : The compound is used to synthesize styrylheterocycle analogs of resveratrol, which have been shown to act as potent apoptosis-inducing agents in cancer cell lines.

-

Antiproliferative Compounds : It is a precursor for various 2-aminothiophenes that exhibit biologically active antiproliferative properties.

-

Organic Synthesis : As a versatile building block, it participates in nucleophilic substitutions and coupling reactions, enabling the efficient creation of complex molecules.

-

Materials Science : Its electronic properties make it suitable for developing conductive polymers and other functional materials for use in sensors and organic electronics.

Experimental Protocols

The following sections provide detailed methodologies for synthetic procedures involving this compound and its precursors.

Protocol 1: Synthesis of a this compound Derivative via Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed C-C coupling method used to form substituted alkenes from unsaturated halides and alkenes. This protocol outlines a general procedure for coupling an aryl halide (e.g., a substituted bromobenzene) with an alkene, a reaction type for which thiophene-based halides are also suitable substrates, leading to precursors for thiophene-containing drug analogs.

Objective: To synthesize a substituted stilbene-like precursor using a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl Halide (e.g., 2-Bromothiophene) (1.0 eq)

-

Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

-

Phosphine Ligand (e.g., Triphenylphosphine) (0.1 eq)

-

Base (e.g., Triethylamine or Potassium Carbonate) (3.0 eq)

-

Solvent (e.g., Acetonitrile or DMF), anhydrous and deoxygenated

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, add the aryl halide (1.0 eq), palladium acetate (0.05 eq), and the phosphine ligand (0.1 eq).

-

Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., acetonitrile) to the flask via cannula, followed by the alkene (1.5 eq) and the base (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically >100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is completely consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired coupled product.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis workflow for a resveratrol analog from this compound.

Caption: Logical pathway of apoptosis induction by a thiophene-based therapeutic.

References

Spectroscopic Analysis of 2-Thiophenemethanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Thiophenemethanol (CAS No. 636-72-6), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of results.

Core Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following sections present the key quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.28 | dd | H-5 (Thiophene) |

| ~6.98 | dd | H-3 (Thiophene) |

| ~6.95 | m | H-4 (Thiophene) |

| 4.78 | s | -CH₂- (Methylene) |

| ~2.25 | br s | -OH (Hydroxyl) |

| Data sourced from a 90 MHz spectrum in CDCl₃.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.97 | C-2 (Thiophene) |

| 126.70 | C-5 (Thiophene) |

| 125.24 | C-3/C-4 (Thiophene) |

| 59.24 | -CH₂- (Methylene) |

| Data sourced from a 50.18 MHz spectrum in CDCl₃.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound was obtained from a neat sample.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600 - 3200 | Broad | O-H Stretch (Alcohol) |

| ~3100 | Medium | C-H Stretch (Aromatic, Thiophene) |

| ~1530 | Medium | C=C Stretch (Aromatic, Thiophene) |

| ~1440 | Medium | C=C Stretch (Aromatic, Thiophene) |

| ~1220 | Strong | C-O Stretch (Primary Alcohol) |

| ~700 | Strong | C-S Stretch (Thiophene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 114 | 99.99 | [M]⁺ (Molecular Ion) |

| 85 | 93.43 | [M-CHO]⁺ |

| 97 | 73.12 | [M-OH]⁺ |

| 45 | 73.27 | Fragment |

| 39 | 39.93 | Fragment |

| The molecular weight of this compound (C₅H₆OS) is 114.17 g/mol .[1] |

Experimental Protocols & Methodologies

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is a minimum of 4-5 cm.

-

Filtration (Optional) : If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition :

-

Locking : The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by either manual or automated shimming procedures to achieve sharp, symmetrical peaks.

-

Tuning : The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set standard acquisition parameters and collect the Free Induction Decay (FID).

-

-

Data Processing : Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Protocol 2: Infrared (IR) Spectroscopy (Neat Liquid Film)

-

Equipment : Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Application : Place 1-2 drops of neat (undiluted) this compound onto the center of one salt plate.

-

Film Formation : Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.

-

Spectrum Acquisition :

-

Background Scan : First, run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Place the salt plate "sandwich" into the spectrometer's sample holder and acquire the sample spectrum. The instrument software automatically ratios the sample scan against the background.

-

-

Cleaning : After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., isopropanol or acetone), and store them in a desiccator to prevent moisture damage.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation : Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation : Inject the sample into the GC. The volatile compound travels through a heated capillary column, separating it from any impurities. This compound elutes at a characteristic retention time.

-

Ionization : As the compound exits the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process forms the positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for compound analysis.

References

An In-depth Technical Guide to the Physicochemical Properties and Generalized Crystallographic Analysis of 2-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Thiophenemethanol. As of the current literature review, a definitive single-crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Consequently, this document outlines a generalized, state-of-the-art experimental protocol for the determination of such a crystal structure, from synthesis and crystallization to X-ray diffraction analysis. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with or interested in the structural aspects of thiophene derivatives.

Physicochemical Properties of this compound

A summary of the key physical and chemical data for this compound is presented below. This information is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| CAS Number | 636-72-6 |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 207 °C at 760 mmHg |

| Density | 1.205 g/mL at 25 °C |

| Refractive Index | n20/D 1.564 |

| IUPAC Name | (Thiophen-2-yl)methanol |

| Synonyms | 2-(Hydroxymethyl)thiophene, Thenyl alcohol, 2-Thienylmethanol |

Generalized Experimental Protocol for Crystal Structure Determination

The following section details a standard methodology for the synthesis, crystallization, and subsequent crystal structure determination of a small organic molecule like this compound.

1. Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-thiophenecarboxaldehyde.

-

Reaction: 2-thiophenecarboxaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

2. Crystallization

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For a liquid compound like this compound, crystallization would typically be attempted on a solid derivative or by co-crystallization. However, if low-temperature crystallization is feasible, the following methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or a mixture of solvents) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, which can lead to the growth of single crystals.

3. Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections. A detector records the intensities and positions of these reflections.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for experimental determination and logical structural analysis.

The Diverse Biological Activities of 2-Thiophenemethanol and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a prominent scaffold in medicinal chemistry, bestowing a range of biological activities upon its derivatives. 2-Thiophenemethanol, a simple substituted thiophene, and its more complex analogs have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death (apoptosis).

Quantitative Anticancer Activity Data

A variety of this compound derivatives have been synthesized and evaluated for their anticancer properties. The following table summarizes the in vitro cytotoxic activity of selected compounds against different human cancer cell lines, typically represented by the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as the most potent | [1] |

| 2-iodobenzamide (BZ02) | A549 (Non-small cell lung cancer) | 6.10 | [1] |

| Tetrahydrobenzo[b]thiophene derivative 5 | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | 6-16 | [2] |

| Tetrahydrobenzo[b]thiophene derivative 12 | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | 6-16 | [2] |

| Thiophene derivative F8 | CCRF-CEM (Leukemia) | 2.89 (CC50) | [3] |

| Thieno[3,2-b]pyrrole derivative 4a | PC-3 (Prostate) | High inhibitory activity | |

| 2-chloro-5-methyl phenyl derivative 4c | PC-3 (Prostate), HepG2 (Liver) | Marked activity |

Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTS Method)

The anticancer effect of synthesized compounds is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 48 hours).

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assays

The induction of apoptosis is a key mechanism for many anticancer drugs.

-

Caspase 3/7 Activation: The activity of executioner caspases 3 and 7 can be measured using a fluorogenic substrate. Upon cleavage by the caspases, the substrate releases a fluorescent molecule that can be quantified.

-

Phosphatidylserine Externalization: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. This can be detected using fluorescently labeled Annexin V, which binds to phosphatidylserine, and analyzed by flow cytometry.

-

Mitochondrial Membrane Potential (Δψm) Assessment: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of this compound derivatives.

VEGFR-2/AKT Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The downstream AKT pathway is a central regulator of cell survival and proliferation. Some thiophene derivatives act as dual inhibitors of VEGFR-2 and AKT.

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Apoptosis Induction Pathway

Thiophene derivatives can induce apoptosis through the intrinsic pathway, which involves the mitochondria. This is often characterized by the activation of Bax, a pro-apoptotic protein, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain thiophene derivatives have demonstrated potent anti-inflammatory effects, suggesting their utility in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by the ability of a compound to reduce edema in animal models.

| Compound/Derivative | Model | Inhibition of Edema (%) | Reference |

| Chalcones from 2-acetyl thiophene | Carrageenan-induced paw edema | Moderate to considerable | |

| Tetrahydrobenzo[b]thiophene 3a | LPS-stimulated RAW 264.7 cells | 87.07 (NO inhibition) | |

| Tetrahydrobenzo[b]thiophene 3b | LPS-stimulated RAW 264.7 cells | 80.39 (NO inhibition) | |

| Tetrahydrobenzo[b]thiophene 2a | LPS-stimulated RAW 264.7 cells | 78.04 (NO inhibition) |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test thiophene derivative or a reference drug (e.g., a nonsteroidal anti-inflammatory drug) is administered to the animals, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw of the animals to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways in Anti-inflammatory Activity

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many compounds.

Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation by reducing oxidative stress. Some tetrahydrobenzo[b]thiophene derivatives have been shown to activate the Nrf2 pathway.

Caption: Activation of the Nrf2 antioxidant response pathway by thiophene derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Thiophene derivatives have been investigated as potential antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | |

| Thiophene derivative 8 | TolC mutant E. coli | Strong effects | |

| Thiophene derivative 16 | TolC mutant E. coli | Strong effects |

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.

References

- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 2. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to 2-Thiophenemethanol: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Thiophenemethanol (CAS No. 636-72-6). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring appropriate response in case of an incident.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source:

Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C5H6OS |

| Molecular Weight | 114.17 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 206 - 207 °C @ 761 mmHg |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| Density | 1.205 g/mL at 25 °C |

| Solubility | Soluble in water |

| Vapor Density | 3.94 |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

| Protection Type | Specific PPE |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be required for splash hazards. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.

-

Keep refrigerated.

-

Store away from strong oxidizing agents.

-

Conditions to avoid include direct sunlight and heat.

First Aid Measures

In the event of exposure, follow these first aid protocols:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor. |

| Skin Contact | Wash the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse the mouth with water. If you feel unwell, seek medical advice. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

Accidental Release:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert absorbent material.

-

Collect the absorbed material and place it in a suitable, closed container for disposal.

-

Avoid release to the environment.

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for handling this compound safely.

Caption: General Handling Workflow for this compound

Caption: Emergency Response Workflow for Exposure

References

A Technical Guide to 2-Thiophenemethanol: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenemethanol, a versatile heterocyclic alcohol, serves as a critical building block in the synthesis of a wide array of organic molecules. Its unique chemical structure, featuring a reactive hydroxymethyl group attached to a thiophene ring, makes it an indispensable intermediate in the pharmaceutical, agrochemical, and material science industries. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key applications in research and development, and detailed experimental protocols for its use in common synthetic transformations.

Introduction to this compound

This compound, also known as 2-(Hydroxymethyl)thiophene or Thenyl alcohol, is a colorless to light yellow liquid with the chemical formula C₅H₆OS. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, and the hydroxyl group provides a reactive handle for a variety of chemical modifications. This combination of features makes this compound a valuable starting material for the synthesis of more complex molecules with diverse biological and physical properties.

Commercial Availability and Suppliers

This compound is readily available from a multitude of global chemical suppliers. It is typically offered in various purity grades, ranging from technical grade to high-purity (99%+) suitable for sensitive applications in pharmaceutical synthesis. The following tables summarize the availability of this compound from prominent suppliers, highlighting common purities, quantities, and representative pricing.

Table 1: Major Global Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 98% | 25 g, 100 g |

| Thermo Fisher Scientific (Alfa Aesar) | 97%, 99+% | 25 g, 100 g |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | 25 g, 100 g, 500 g |

| Santa Cruz Biotechnology | Not specified | Contact for details |

| Chem-Impex | ≥ 99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg |

Table 2: Representative Pricing for this compound

| Supplier | Purity | Quantity | Price (USD) |

| Thermo Fisher Scientific | 97% | 100 g | $152.00 |

| TCI America | >98.0% | 25 g | $124.00 |

| Chem-Impex | ≥ 99% | 25 g | $39.16 |

| Chem-Impex | ≥ 99% | 100 g | $123.08 |

| Chem-Impex | ≥ 99% | 1 kg | $514.37 |

Note: Prices are subject to change and may vary by region. It is advisable to consult the suppliers' websites for the most current pricing and availability.

Applications in Research and Drug Development

This compound is a versatile reagent with broad applications in organic synthesis and medicinal chemistry.

Pharmaceutical Synthesis

The thiophene ring is a key structural motif in numerous pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of several important drugs. For instance, it is a precursor to 2-thiopheneethanol, which is used in the synthesis of the antiplatelet agent Clopidogrel.[1] The ability to introduce the thiophene moiety early in a synthetic route makes this compound a valuable starting material for drug discovery programs.

Organic Synthesis

In general organic synthesis, this compound is utilized in a variety of reactions, including:

-

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives to form thienyl esters.

-

Alkylation: It can be used as an alkylating agent to introduce the 2-thenyl group onto other molecules.

-

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine, to produce 2-(halomethyl)thiophenes, which are themselves versatile synthetic intermediates.[2][3]

Material Science

The electronic properties of the thiophene ring make it a desirable component in organic electronic materials. This compound can be used in the synthesis of monomers for conductive polymers and other functional materials with applications in sensors and organic light-emitting diodes (OLEDs).

Experimental Protocols

This section provides a detailed protocol for a key synthetic transformation utilizing this compound: the synthesis of 2-(Chloromethyl)thiophene. This reaction is a fundamental step for further functionalization of the thiophene ring.

Synthesis of 2-(Chloromethyl)thiophene from this compound[2][3]

Reaction Scheme:

Materials:

-

This compound (5.58 g, 50.9 mmol)

-

Pyridine (6.0 g, 76.3 mmol)

-

Thionyl chloride

-

Anhydrous dichloromethane (600 mL)

-

Water (500 mL)

-

5% aqueous sodium bicarbonate solution (600 mL)

-

Brine (300 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve this compound and pyridine in anhydrous dichloromethane at 0°C.

-

Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Quench the reaction by the addition of water.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-(Chloromethyl)thiophene as an oil.

Visualization of Workflows and Pathways

Procurement and Laboratory Workflow

The following diagram illustrates a typical workflow for a research organization from identifying the need for this compound to its experimental application.

Role in a Drug Discovery Pathway

This diagram illustrates the position of this compound as a building block in a simplified drug discovery and development pipeline.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical that plays a significant role in modern organic chemistry, particularly in the development of new pharmaceuticals and materials. Its straightforward reactivity, combined with the favorable properties of the thiophene ring system, ensures its continued importance as a key building block for researchers and drug development professionals. This guide has provided a snapshot of its commercial landscape, highlighted its primary applications, and offered a detailed experimental protocol to aid in its practical use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thiophenemethanol from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-thiophenemethanol, a valuable heterocyclic building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the formylation of thiophene to yield 2-thiophenecarboxaldehyde, which is subsequently reduced to the target alcohol, this compound.

Reaction Scheme

The overall synthetic pathway is as follows:

-

Step 1: Formylation of Thiophene Thiophene is converted to 2-thiophenecarboxaldehyde via the Vilsmeier-Haack reaction.

-

Step 2: Reduction of 2-Thiophenecarboxaldehyde The intermediate aldehyde is reduced to this compound using sodium borohydride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

| Parameter | Value | Reference |

| Reactants | ||

| Thiophene | 1.1 moles | [1] |

| N-methylformanilide | 1.0 mole | [1] |

| Phosphorus oxychloride (POCl₃) | 1.0 mole | [1] |

| Reaction Conditions | ||

| Temperature | 25-35 °C | [1] |

| Reaction Time | 2 hours stirring, 15 hours standing | [1] |

| Product | ||

| Product Name | 2-Thiophenecarboxaldehyde | |

| Yield | 71-74% | |

| Boiling Point | 97-100 °C at 27 mmHg | |

| Refractive Index (n²³⁄D) | 1.5893 |

Table 2: Reduction of 2-Thiophenecarboxaldehyde to this compound

| Parameter | Value | Reference |

| Reactants | ||

| 2-Thiophenecarboxaldehyde | 1 equivalent | General Protocol |

| Sodium Borohydride (NaBH₄) | 0.5-1.0 equivalents | |

| Solvent | Ethanol | |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | |

| Reaction Time | ~15 minutes | |

| Product | ||

| Product Name | This compound | |

| Expected Yield | >90% (typical for NaBH₄ reductions) | |

| Purity | High, requires recrystallization |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Thiophenecarboxaldehyde | 9.99 (s, 1H), 7.99 (d, 1H), 7.94 (d, 1H), 7.30 (t, 1H) | 182.9, 144.1, 136.3, 135.2, 128.3 | ~1700 (C=O stretch) |

| This compound | 7.27 (d, 1H), 6.99 (m, 1H), 6.94 (d, 1H), 4.78 (s, 2H), 2.25 (br s, 1H, OH) | 143.97, 126.70, 125.24, 59.24 | ~3350 (O-H stretch, broad), no C=O stretch at ~1700 |

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a well-established Organic Syntheses procedure.

Materials:

-

Thiophene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

Ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

500-mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Calcium chloride tube

-

Cold-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the 500-mL three-necked flask, combine N-methylformanilide (135 g, 1.0 mole) and phosphorus oxychloride (153 g, 1.0 mole). Allow the mixture to stand for 30 minutes.

-

Begin mechanical stirring and immerse the flask in a cold-water bath.

-

Add thiophene (92.4 g, 1.1 moles) dropwise via the dropping funnel, maintaining the internal temperature between 25-35 °C.

-

After the addition is complete, continue stirring for 2 hours at the same temperature.

-

Allow the reaction mixture to stand at room temperature for 15 hours.

-

Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of crushed ice and 250 mL of water.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it with three 300-mL portions of ether.

-

Combine the ether extracts with the original organic layer.

-

Wash the combined organic solution twice with 200-mL portions of dilute hydrochloric acid, followed by two 200-mL portions of saturated sodium bicarbonate solution, and finally with 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Purify the resulting yellow oil by vacuum distillation, collecting the fraction boiling at 97-100 °C/27 mm.

Protocol 2: Reduction of 2-Thiophenecarboxaldehyde to this compound

This is a general and effective protocol for the reduction of aromatic aldehydes.

Materials:

-

2-Thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

Ice

Equipment:

-

Dram vial or small round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating plate or water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Recrystallization apparatus

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde (e.g., 0.1 g) in 1 mL of 95% ethanol in a dram vial and cool the solution in an ice bath.

-

Carefully add sodium borohydride (20 mg, a slight excess) portion-wise to the cooled solution with stirring. An exotherm may be observed.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 15 minutes.

-

Add 1 mL of water to the reaction mixture and heat it to boiling.

-

Add hot water dropwise until the solution becomes cloudy (saturation point).

-

Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethanol and water) to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Logical relationship of the synthesis steps and analysis points.

References

Application Notes and Protocols for the Reduction of 2-Thiophenecarboxaldehyde to 2-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-thiophenecarboxaldehyde to 2-thiophenemethanol, a critical transformation in the synthesis of various pharmaceutical compounds. This guide outlines and compares several common reduction methodologies, including Sodium Borohydride (NaBH₄) reduction, Lithium Aluminum Hydride (LiAlH₄) reduction, Meerwein-Ponndorf-Verley (MPV) reduction, and catalytic hydrogenation. Each method is presented with a detailed protocol, a summary of reaction parameters, and expected outcomes to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The selective reduction of the aldehyde functional group in 2-thiophenecarboxaldehyde is a key step in accessing this important building block. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of this transformation. This document provides a comparative analysis of four commonly employed reduction methods, offering detailed protocols and quantitative data to guide laboratory synthesis and process development.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the reduction of 2-thiophenecarboxaldehyde to this compound using different methodologies. This data is intended to provide a comparative overview to aid in method selection based on factors such as yield, reaction time, and required equipment.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Method A | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 1 - 2 | 85 - 95 |

| Method B | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 - 35 | 1 - 3 | 90 - 98 |

| Method C | Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | 25 | 16 | ~95 |

| Method D | Meerwein-Ponndorf-Verley | Aluminum Isopropoxide | Isopropanol | 4 - 8 | 70 - 85 |

Experimental Protocols

Method A: Sodium Borohydride (NaBH₄) Reduction

This method is one of the most common and straightforward procedures for the reduction of aldehydes due to its mild reaction conditions and high chemoselectivity.

Materials:

-

2-Thiophenecarboxaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups.[1] It offers high yields for the reduction of aldehydes but requires anhydrous conditions due to its high reactivity with water.

Materials:

-

2-Thiophenecarboxaldehyde

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a dropping funnel and a condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-necked round-bottom flask under an inert atmosphere.

-

Add a suspension of LiAlH₄ (1.0-1.2 eq) in anhydrous diethyl ether or THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-